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Compound of Interest

8-(Hydroxyamino)-8-oxooctanoic
Compound Name: d
aci

Cat. No. B3047937

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 8-
(Hydroxyamino)-8-oxooctanoic acid, a hydroxamic acid derivative of potential interest in
pharmaceutical research. Due to the limited availability of direct experimental data, this
document presents predicted spectroscopic data based on the analysis of its chemical
structure and comparison with related compounds. Furthermore, a comprehensive
experimental protocol for its synthesis is provided, alongside a visualization of its potential
mechanism of action as a histone deacetylase (HDAC) inhibitor.

Physicochemical Properties

8-(Hydroxyamino)-8-oxooctanoic acid is a bifunctional molecule featuring a terminal
carboxylic acid and a hydroxamic acid group. These functional groups confer the potential for
this molecule to engage in various biological interactions, notably as a metal-chelating agent, a
characteristic feature of many enzyme inhibitors.
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Property Value Source
Molecular Formula CsH15NOa4 [1112]
Molecular Weight 189.21 g/mol [1][2]

8-(hydroxyamino)-8-
IUPAC Name ] ] [2]
oxooctanoic acid

CAS Number 149647-78-9 [2]

SMILES C(CCCC(=0)0)CCC(=0)NO [1]
YNBDVONJRSJFLP-

InChliKey [1]

UHFFFAOYSA-N

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 8-(Hydroxyamino)-8-
oxooctanoic acid. These predictions are derived from established principles of NMR, IR, and
Mass Spectrometry, and by analogy with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Data (in DMSO-ds, 400 MHZz)
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~12.0 br s 1H COOH

~10.4 brs 1H NHOH

~8.7 brs 1H NHOH

~2.18 t 2H CH2-COOH

~1.95 t 2H CH2-CONHOH
-CH2-CH2-CHz2-

~1.50 m 4H COOH, -CH2-CH:-
CH2-CONHOH

~1.25 m 4H -CH2-CH2-CH2-CH2-

Table 2: Predicted 3C NMR Data (in DMSO-ds, 100 MHZz)

Chemical Shift (ppm) Assighment
~174.5 COOH

~169.0 CONHOH
~33.5 CH2-COOH
~32.0 CH2-CONHOH
~28.5 Internal CH2
~28.3 Internal CH2
~25.0 Internal CH2
~24.5 Internal CH2

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
3300-2500 Broad O-H stretch (Carboxylic acid)
~3200 Broad O-H stretch (Hydroxamic acid)
~3100 Medium N-H stretch (Hydroxamic acid)
~2930, ~2850 Strong C-H stretch (Aliphatic)
~1700 Strong C=0 stretch (Carboxylic acid)
C=0 stretch (Hydroxamic acid,
~1640 Strong ]
Amide 1)
) N-H bend (Hydroxamic acid,
~1550 Medium
Amide 1)
~1460 Medium C-H bend (Aliphatic)
~1250 Strong C-O stretch (Carboxylic acid)
O-H bend (Carboxylic acid
~920 Broad

dimer)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Parameter Value
Exact Mass 189.10011 u
Molecular lon [M]* m/z 189
[M+H]*+ m/z 190
[M+Na]* m/z 212

Plausible Fragmentations

Loss of H20 (m/z 171), Loss of COOH (m/z
144), Loss of NHOH (m/z 156), Cleavage of the

alkyl chain.
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Experimental Protocols

The synthesis of 8-(Hydroxyamino)-8-oxooctanoic acid can be achieved from octanedioic
acid (suberic acid) or its monoester derivative. The following protocol outlines a general and
effective method.

Synthesis of 8-(Hydroxyamino)-8-oxooctanoic acid from
Suberic Acid Monomethyl Ester

This two-step procedure involves the activation of the carboxylic acid group followed by
reaction with hydroxylamine.

Step 1: Activation of Suberic Acid Monomethyl Ester

Dissolve suberic acid monomethyl ester (1 equivalent) in a suitable aprotic solvent such as
tetrahydrofuran (THF) or dichloromethane (DCM).

e Cool the solution to 0 °C in an ice bath.

e Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-
dimethylaminopyridine (DMAP) (0.1 equivalents).

 Alternatively, the carboxylic acid can be converted to an acyl chloride using thionyl chloride
or oxalyl chloride.

 Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
Step 2: Formation of the Hydroxamic Acid

e In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and
a base such as triethylamine or potassium hydroxide (1.5 equivalents) in a suitable solvent
(e.g., methanol or a mixture of THF and water) at O °C.

o Slowly add the hydroxylamine solution to the activated carboxylic acid derivative from Step 1
at 0 °C.

» Allow the reaction to warm to room temperature and stir for 12-24 hours.
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» Monitor the reaction progress by thin-layer chromatography (TLC).

e Upon completion, quench the reaction with a dilute acid (e.g., 1M HCI) and extract the
product with an organic solvent like ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

» Purify the crude product by column chromatography or recrystallization to obtain 8-
(Hydroxyamino)-8-oxooctanoic acid.

Visualization of Potential Mechanism of Action

Hydroxamic acids are a well-established class of histone deacetylase (HDAC) inhibitors.[3] The
hydroxamic acid moiety acts as a zinc-binding group, chelating the Zn2* ion in the active site of
HDAC enzymes, thereby inhibiting their function. This leads to the hyperacetylation of histones
and other proteins, affecting gene expression and inducing cell cycle arrest and apoptosis in
cancer cells.

HDAC Inhibitor (8-(Hydroxyamino)-8-oxooctanoic acid) HDAC Enzyme Active Site

Carboxylic Acid interacts with [ ]
(Cap Group) Enzyme Surface Residues
Alkyl Chain occupies 1 | Hydrophobic Channel

(Linker)
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Caption: Mechanism of HDAC inhibition by a hydroxamic acid.

The provided diagram illustrates the general pharmacophore model for a hydroxamic acid-
based HDAC inhibitor like 8-(Hydroxyamino)-8-oxooctanoic acid. The "Cap Group" interacts
with the surface of the enzyme, the "Linker" region occupies a hydrophobic channel, and the
crucial "Zinc-Binding Group" (the hydroxamic acid) chelates the zinc ion in the active site,
leading to enzyme inhibition and subsequent cellular effects such as apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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